molecular formula C17H17ClN4O B4839482 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole

1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole

Cat. No. B4839482
M. Wt: 328.8 g/mol
InChI Key: KLGSCPCETSGQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits unique biochemical and physiological effects and has been extensively studied for its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole exhibits unique biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole in lab experiments is its unique biochemical and physiological effects. This compound exhibits a range of activities that make it a valuable tool for studying various metabolic pathways. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole. One area of interest is the development of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound for this indication. Another area of interest is the study of the anticancer properties of this compound. Future studies should focus on elucidating the mechanism of action of this compound in cancer cells and identifying potential targets for therapy. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an area of interest for future research.

Scientific Research Applications

1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(4-chlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-11-8-12(2)17(13(3)9-11)23-10-16-19-20-21-22(16)15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSCPCETSGQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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